1-(3-Nitrophenyl)azetidin-3-ol
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Overview
Description
1-(3-Nitrophenyl)azetidin-3-ol is a compound belonging to the azetidine class of heterocyclic compounds.
Preparation Methods
The synthesis of 1-(3-Nitrophenyl)azetidin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of C-3 functionalized azetidin-2-ones using sodium borohydride in isopropanol, leading to the formation of 2,3-disubstituted 1-arylazetidines . Another approach includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, followed by further functionalization
Chemical Reactions Analysis
1-(3-Nitrophenyl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, acids, and sodium borohydride . For example, the arylative ring-expansion reaction of 3-vinylazetidin-3-ols with aryl iodides in the presence of palladium and acid catalysts leads to the formation of 2,3,4-trisubstituted dihydrofurans . The major products formed from these reactions are often valuable heterocycles used in organic synthesis.
Scientific Research Applications
1-(3-Nitrophenyl)azetidin-3-ol has several scientific research applications. In chemistry, it serves as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, azetidines are explored for their potential as amino acid surrogates and peptidomimetics, which can lead to the development of new pharmaceuticals . Additionally, azetidines are used in catalytic processes, such as Henry, Suzuki, Sonogashira, and Michael additions, making them valuable in industrial applications .
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)azetidin-3-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to undergo various chemical transformations, such as ring-opening and expansion reactions . These reactions can lead to the formation of biologically active intermediates that interact with specific molecular targets, influencing cellular processes and pathways.
Comparison with Similar Compounds
1-(3-Nitrophenyl)azetidin-3-ol can be compared to other similar compounds, such as 3-vinyloxetan-3-ols and 3-(pyrazol-1-yl)azetidine derivatives . While these compounds share some structural similarities, this compound is unique due to its specific functional groups and reactivity. The presence of the nitrophenyl group in this compound imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1-(3-nitrophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H10N2O3/c12-9-5-10(6-9)7-2-1-3-8(4-7)11(13)14/h1-4,9,12H,5-6H2 |
InChI Key |
PQHOJKWUFBLSET-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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